molecular formula C17H16N4O B5517012 N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide

Cat. No.: B5517012
M. Wt: 292.33 g/mol
InChI Key: DYNVGMUHDYGMRP-YBFXNURJSA-N
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Description

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide is a complex organic compound that features an indole moiety linked to a pyridine carboxamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide typically involves the condensation of 1,2-dimethylindole-3-carbaldehyde with pyridine-4-carboxamide. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Methanesulfonic acid (MsOH) is often used as a catalyst, and the reaction is performed in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The exact pathways and molecular targets depend on the specific biological context and the nature of the disease being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide is unique due to its combination of indole and pyridine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-15(14-5-3-4-6-16(14)21(12)2)11-19-20-17(22)13-7-9-18-10-8-13/h3-11H,1-2H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNVGMUHDYGMRP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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